N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(1H-tetrazol-1-yl)acetamide
Overview
Description
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as NBFAA, is a synthetic compound that has gained significant attention in the scientific research community. NBFAA is a tetrazole-based compound that has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to modulate the activity of ion channels, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(1H-tetrazol-1-yl)acetamide is its versatility. It can be easily synthesized using a multi-step process and can be modified to produce analogs with different properties. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(1H-tetrazol-1-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective analogs.
Scientific Research Applications
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(1H-tetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(tetrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4/c24-17(9-22-10-18-20-21-22)19-14-6-12(23(25)26)7-16-13(14)8-15(27-16)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIBTDOEZSAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)CN4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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